Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Aqueous solubility Bioisostere Physicochemical property

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing an aminomethyl group at one bridgehead and a methyl ester at the other. With a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, the compound serves as a heterobifunctional building block in which the primary amine and the methyl ester provide orthogonal handles for sequential conjugation.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 1638764-99-4
Cat. No. B2408439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate
CAS1638764-99-4
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2)CN
InChIInChI=1S/C8H13NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5,9H2,1H3
InChIKeyPJKRHYBIRWXCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 1638764-99-4): A Rigid BCP Linker Building Block for PROTAC Design and Bioisostere-Driven Lead Optimization


Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing an aminomethyl group at one bridgehead and a methyl ester at the other. With a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, the compound serves as a heterobifunctional building block in which the primary amine and the methyl ester provide orthogonal handles for sequential conjugation . The BCP core functions as a nonclassical bioisostere of para-substituted phenyl rings, alkynes, and tert-butyl groups, offering a saturated, three-dimensional, and metabolically resistant scaffold that addresses well-known liabilities of planar aromatic linkers [1]. The hydrochloride salt form (CAS 1638761-28-0) is explicitly catalogued as a PROTAC (Proteolysis Targeting Chimera) linker for constructing heterobifunctional protein degraders .

Why Para-Phenyl, Bicyclo[2.2.2]octane, or Flexible Alkyl Linkers Cannot Substitute Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate in Rigid-Linker Applications


This compound embeds a bicyclo[1.1.1]pentane-1,3-diyl core whose unique combination of extreme conformational rigidity, short bridgehead-to-bridgehead distance (~1.87 Å), and saturated sp³ character cannot be replicated by a para-substituted phenyl ring, a bicyclo[2.2.2]octane (BCO) scaffold, or a flexible alkyl chain. Phenyl-based linkers introduce π-stacking-driven nonspecific binding, CYP450-mediated oxidative metabolism, and poor aqueous solubility [1]. BCO analogs, while also saturated, exhibit higher lipophilicity and fail to deliver the solubility and NSB benefits observed for BCP . Flexible alkyl linkers introduce conformational entropy that complicates structure-based design and can reduce ternary-complex formation efficiency in PROTAC applications [2]. The quantitative evidence below demonstrates that the BCP scaffold confers measurable, decision-relevant advantages across solubility, permeability, metabolic stability, oral absorption, and nonspecific binding—advantages that are absent or significantly attenuated in the closest structural alternatives.

Quantitative Differentiation Evidence: Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate vs Closest Comparators


Aqueous Solubility: ≥50-Fold Improvement When Replacing a Phenyl Ring with a BCP-1,3-diyl Scaffold

In a systematic study by Novartis comparing matched molecular pairs, replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved aqueous solubility by at least 50-fold across multiple chemotypes [1]. This effect is attributed to the reduced molecular planarity and lower crystal packing energy of the saturated, three-dimensional BCP scaffold compared to flat aromatic systems. The BCP-1,3-diyl unit is the core structural element of methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate, and the solubility advantage transfers to molecules incorporating this building block. In contrast, structural variations with the bicyclo[2.2.2]octane-1,4-diyl group led to more lipophilic molecules that did not show the same solubility benefits [1]. A separate head-to-head study reported that a BCP analog exhibited aqueous solubility of 36 μg/mL versus 6 μg/mL for the matched phenyl analog—a 6-fold increase in that specific series—while the bicyclo[2.2.2]octane analog did not achieve comparable solubility gains [2]. Note: exact solubility values for the free building block itself are not reported in the primary literature; the above data represent class-level solubility trends for BCP-versus-phenyl matched pairs.

Aqueous solubility Bioisostere Physicochemical property

Nonspecific Binding (NSB): Marked Reduction with BCP vs Phenyl as Measured by CHI(IAM)

The Auberson et al. (2017) study demonstrated that substituting an aromatic ring with a BCP-1,3-diyl group markedly decreases nonspecific binding as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. Lower CHI(IAM) values correlate with reduced promiscuous binding to membrane phospholipids and off-target proteins, which is a major cause of false positives in biochemical assays and poor in vivo tolerability. The BCP core of methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate confers this NSB advantage to any conjugate incorporating the building block. Critically, the bicyclo[2.2.2]octane-1,4-diyl group did not show the same NSB benefit, producing more lipophilic molecules with CHI(IAM) profiles similar to or worse than the parent phenyl compounds [1]. Cubane-1,4-diyl showed improvements comparable to BCP, but commercial availability and synthetic accessibility of cubane building blocks remain substantially more limited than BCP derivatives [1].

Nonspecific binding CHI(IAM) Bioisostere Drug-likeness

Oral Absorption: ~4-Fold Increase in Cmax and AUC When BCP Replaces a Central Phenyl Ring in a γ-Secretase Inhibitor

In a landmark Pfizer study, replacement of the central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 (compound 1) with a bicyclo[1.1.1]pentane motif yielded compound 3, which retained equipotent enzyme inhibition and demonstrated significantly improved passive permeability and aqueous solubility [1]. These physicochemical improvements translated into excellent oral absorption in a mouse model: compound 3 exhibited approximately 4-fold higher Cmax and AUC values relative to the parent phenyl compound 1 [1]. The study further demonstrated that the BCP moiety was superior to multiple conventional phenyl replacements (including other fluorophenyl variants and heteroaromatic rings) in achieving an optimal balance of γ-secretase inhibition, solubility, permeability, and in vitro metabolic stability [1]. While this evidence comes from a specific drug scaffold, the consistent translation of BCP physicochemical advantages into in vivo pharmacokinetic benefit supports the broader selection of BCP-based building blocks when oral exposure is a program objective.

Oral absorption Cmax AUC Bioisostere Pharmacokinetics

LogP and Solubility: BCP Derivatives Show Substantial Improvement Over Aromatic Counterparts, Whereas Bicyclo[2.2.2]octane Derivatives Do Not

Lefebvre et al. (2023) synthesized matched series of bicycloalkane-containing fragments via nickel-photoredox catalysis and directly compared their physicochemical properties with their aromatic counterparts . The comparison showed a substantial improvement in LogP and aqueous solubility for bicyclo[1.1.1]pentane (BCP) derivatives, but notably not for bicyclo[2.2.2]octane (BCO) derivatives . This result is consistent with the Auberson et al. (2017) finding that BCO-1,4-diyl substitution led to more lipophilic molecules that did not deliver the same NSB or solubility benefits observed for BCP [1]. The differential behavior is attributed to the larger molecular volume and higher intrinsic lipophilicity of the BCO cage relative to BCP. For a procurement decision between BCP-based and BCO-based linker building blocks, this evidence directly favors the BCP scaffold for programs where controlling lipophilicity and maintaining aqueous solubility are critical.

LogP Lipophilicity Bicyclo[2.2.2]octane BCP Physicochemical comparison

Rigid Linear Geometry: BCP Bridgehead-to-Bridgehead Distance (~1.87 Å) Enables Predictable 180° Projection of Functional Handles

The bicyclo[1.1.1]pentane scaffold provides a rigid, linear geometry with a bridgehead-to-bridgehead transannular distance of approximately 1.87 Å (range 1.804–1.923 Å across derivatives) [1]. This distance approximates that of a para-disubstituted benzene ring, making BCP a direct geometric mimetic, but with the critical advantage of complete conformational rigidity—all rotational degrees of freedom between the two exit vectors are frozen [2]. The BCP core projects the aminomethyl and methyl ester substituents of methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate at a precisely defined 180° angle, enabling predictable spatial control when the building block is incorporated into bifunctional molecules such as PROTACs, where linker geometry directly influences ternary complex formation efficiency [3]. In contrast, flexible alkyl linkers sample multiple conformations and cannot guarantee a defined spatial relationship between the two liganded proteins, while phenyl linkers introduce rotational flexibility around the C–C bonds connecting the ring to its substituents.

Rigidity Bridgehead distance Exit vector Linker design PROTAC

Equipotent Bioactivity with Improved Metabolic Stability: BCP Analog Matches Parent Phenyl Compound in Antimalarial Potency While Enhancing Metabolic Properties

In an open-source antimalarial optimization program, Tse et al. (2020) synthesized a panel of 32 compounds incorporating nonclassical phenyl bioisosteres and directly compared their in vitro potency and metabolic stability against the parent phenyl compound [1]. The BCP analogue (compound 22) was found to be equipotent to its parent phenyl compound against Plasmodium falciparum and showed significantly improved metabolic properties [1]. This study is notable because it provides a direct head-to-head comparison within a structurally matched series, confirming that BCP replacement can maintain target engagement while improving ADME attributes. In contrast, cubane and closo-carborane analogues in the same study exhibited improved potency but suffered from reduced metabolic stability, highlighting that not all strained-cage bioisosteres confer the same benefits [1]. This evidence reinforces the selection of BCP-based building blocks when both target potency and metabolic stability must be preserved.

Metabolic stability Antimalarial Bioisostere Equipotent BCP

High-Impact Application Scenarios for Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker Design Requiring Rigid, Short, Metabolically Stable Spacers

In PROTAC development, linker geometry critically influences ternary complex formation and degradation efficiency. Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate provides a BCP core with a fixed bridgehead-to-bridgehead distance of ~1.87 Å that projects the aminomethyl and methyl ester handles at a precisely defined 180° angle, eliminating conformational ambiguity [1]. The hydrochloride salt is explicitly catalogued as a PROTAC linker building block . The orthogonal amine and ester functionalities enable sequential conjugation: the primary amine can be acylated to attach the E3 ligase ligand, while the methyl ester can be hydrolyzed to the carboxylic acid and coupled to the target protein ligand. The BCP scaffold's established advantages in solubility (≥50-fold over phenyl) and nonspecific binding reduction directly address two major challenges in PROTAC development—poor aqueous solubility and membrane partitioning that confound cell-based degradation assays [2].

Phenyl Ring Bioisosteric Replacement in Lead Optimization for Improved Oral Pharmacokinetics

When a lead compound contains a para-substituted phenyl ring that limits solubility, drives high nonspecific binding, or undergoes rapid CYP450-mediated oxidation, methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate can serve as the key intermediate for synthesizing the BCP-replaced analog. The Pfizer γ-secretase inhibitor case study provides direct evidence that BCP-for-phenyl substitution can yield ~4-fold improvements in oral Cmax and AUC while maintaining target potency [3]. The building block's aminomethyl group provides a synthetic handle for introducing diverse substituents via amide bond formation or reductive amination, while the methyl ester can be transformed into amides, acids, alcohols, or further homologated. The evidence that BCP outperforms bicyclo[2.2.2]octane in solubility and LogP specifically supports choosing a BCP-based building block over BCO-based alternatives for this application .

Reducing Nonspecific Binding in Biochemical and Cellular Assay Probe Design

Chemical probes and imaging agents incorporating aromatic linkers frequently suffer from high nonspecific binding to membranes and off-target proteins, generating assay noise and false positives. The Auberson et al. study demonstrated that BCP-1,3-diyl substitution markedly decreases CHI(IAM)-measured nonspecific binding across multiple chemotypes [2]. Incorporating methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate as the central linker in a fluorescent probe, affinity reagent, or photoaffinity label can reduce membrane partitioning artifacts. The building block's defined 180° geometry ensures the probe's recognition element and reporter group maintain a fixed spatial relationship, unlike flexible PEG or alkyl linkers that introduce distance distributions [1]. The commercial availability of the hydrochloride salt at 95–98% purity from multiple global suppliers supports routine procurement for probe synthesis .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Using BCP Cores

Fragment libraries enriched with sp³-character have been shown to yield higher-quality hits with better developability profiles. Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate serves as a highly functionalized BCP fragment that can be directly elaborated via its amine and ester handles. The antimalarial study by Tse et al. demonstrated that BCP-containing compounds can match the potency of phenyl-based parents while improving metabolic stability—a profile highly desirable in fragment evolution [4]. For DNA-encoded library synthesis, the orthogonal amine and ester functionalities allow sequential on-DNA coupling chemistry, and the rigid BCP core ensures that the displayed pharmacophore maintains a defined orientation relative to the DNA tag. The saturated nature of the BCP scaffold increases the fraction of sp³-hybridized carbons (Fsp³) of the resulting library members, a parameter correlated with clinical success rates [1].

Quote Request

Request a Quote for Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.